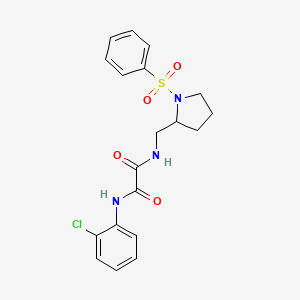

N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

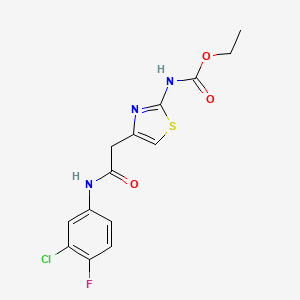

Description

The compound N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex molecule that likely exhibits a range of interactions due to its multiple functional groups. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their electronic properties, synthesis methods, and molecular interactions.

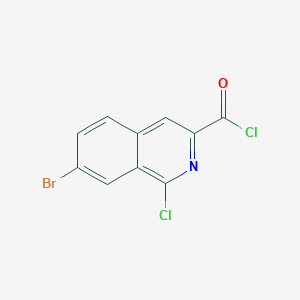

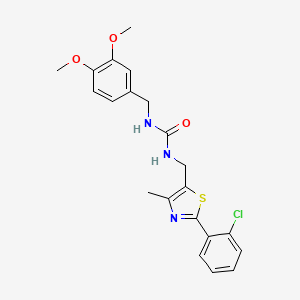

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Protecting groups such as the 2-phenylsulfonylethyl moiety, which is part of the compound , are typically appended under phase transfer or homogeneous solution conditions using corresponding sulfonyl chlorides . These methods could potentially be adapted for the synthesis of N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features intermolecular hydrogen bonds that stabilize the crystal structure . For instance, N-(chlorophenyl)pyridinecarboxamides display various hydrogen bonding modes, including N–H···Npyridine interactions . The presence of a phenylsulfonyl group could also influence the electronic properties and interaction landscapes of the molecule, as seen in reactions of N-(p-chlorosulfonylphenyl)maleimide .

Chemical Reactions Analysis

Chemical reactions involving related compounds show a range of reactivities. For example, N-phenylmaleimide derivatives react with chlorosulfonic acid to yield sulfonyl chlorides, which can further react with amines to afford sulfonamides . The presence of a pyrrolidine ring in the compound of interest suggests that it might undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as melting temperatures of related compounds are influenced by lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, such as reactivity with amines, are demonstrated in the synthesis of sulfonamides from sulfonyl chlorides . The presence of chlorophenyl and phenylsulfonyl groups in the compound of interest suggests that it may exhibit similar properties.

Scientific Research Applications

Environmental Health Perspectives

Studies have explored the distribution and impact of methylsulfonyl metabolites of chlorinated biphenyls and DDE in human tissues, highlighting the environmental and health implications of such chemicals. These investigations provide insights into the accumulation and distribution patterns of chlorinated compounds, similar to N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, in the environment and their potential health risks (Chu et al., 2003).

Journal of Analytical Toxicology

Research into fatal poisonings from designer drugs underscores the importance of understanding the toxicology and pharmacokinetics of synthetic compounds. While focusing on specific substances like pentedrone and α-pyrrolidinovalerophenone, these studies lay the groundwork for analyzing the effects and metabolic pathways of novel chemicals, including oxalamides (Sykutera et al., 2015).

Clinical Cancer Research

The development and clinical evaluation of novel therapeutic agents, such as TZT-1027, a cytotoxic dolastatin 10 derivative, demonstrate the application of complex chemical compounds in advancing cancer treatment. This research highlights the importance of understanding the molecular structure, pharmacokinetics, and therapeutic potential of chemical compounds in developing new treatments (de Jonge et al., 2005).

Contact Dermatitis

Quantitative risk assessments of skin sensitization caused by chemicals, such as 2,3,5,6-tetrachloro-4-(methylsulfonyl) pyridine, highlight the importance of evaluating the safety and potential health effects of chemical exposures. These assessments are crucial for ensuring consumer safety and understanding the dermatological impact of chemical compounds (Fukushima et al., 2023).

Toxicology Letters

Detailed investigations into the metabolic fate and toxicokinetics of organophosphorothioate-type insecticides, such as chlorpyrifos, in human poisoning cases provide valuable insights into the metabolism, elimination, and toxicological effects of similar compounds. This research is instrumental in understanding the safety, environmental impact, and health implications of chemical exposures (Bicker et al., 2005).

properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-chlorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-16-10-4-5-11-17(16)22-19(25)18(24)21-13-14-7-6-12-23(14)28(26,27)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDLZWJIDXUHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)